2,3-Dichloro-5-(difluoromethoxy)benzoic acid
Description
Properties
IUPAC Name |
2,3-dichloro-5-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-5-2-3(15-8(11)12)1-4(6(5)10)7(13)14/h1-2,8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMAVIPXDURGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-5-(difluoromethoxy)benzoic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. The presence of both chlorine and difluoromethoxy groups enhances its physicochemical properties, influencing its interaction with biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClFO, with a molecular weight of approximately 263.05 g/mol. The specific arrangement of the chlorine and difluoromethoxy groups contributes to its lipophilicity and potential binding affinity to various biological molecules.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's ability to penetrate biological membranes, while the chlorine atoms may engage in halogen bonding, which can significantly affect the binding affinity to target proteins.
Key Mechanisms:
- Inhibition of Inflammatory Pathways : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
Biological Activity Overview
Case Studies
- Anti-inflammatory Effects : A study involving LPS-induced rats demonstrated that administration of this compound led to a significant decrease in TNF-α (5.70 ± 1.04 × 10³ pg/mL, p < 0.001) and IL-1β (2.32 ± 0.28 × 10³ pg/mL, p < 0.001) levels in cardiac blood plasma. The compound also maintained normal body temperature during inflammation, indicating its potential as a therapeutic agent for COX-related inflammatory diseases .
- Stability Studies : The compound has been shown to remain stable for up to three years at 25°C with a relative humidity of 75 ± 5%, suggesting favorable storage conditions for pharmaceutical applications .
Research Findings
Recent studies have focused on the interactions between this compound and various biological targets:
- Inhibition Studies : The compound has been investigated for its ability to inhibit phosphodiesterase enzymes involved in inflammatory responses. In vitro studies indicate promising results in preventing the release of pro-inflammatory mediators .
- Comparative Analysis : When compared with structurally similar compounds, this compound exhibited superior stability and reactivity due to its unique difluoromethoxy group, which enhances its binding affinity .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is often involved in nucleophilic substitution reactions and hydrolysis processes to yield derivatives such as 2,3-dichloro-5-fluorobenzoic acid and other functionalized benzoate derivatives.
Reactivity Profile
- The presence of the difluoromethoxy group significantly alters the electronic properties of the molecule, enhancing its reactivity towards various nucleophiles. This characteristic makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals.
Biological Applications
Antimicrobial Activity
- Studies have demonstrated that 2,3-dichloro-5-(difluoromethoxy)benzoic acid exhibits notable antimicrobial properties. For instance, it has been shown to reduce biofilm formation by approximately 50% against certain bacterial strains at concentrations above its minimum inhibitory concentration (MIC). This property suggests potential applications in developing antimicrobial agents.
Anticancer Research
- The compound has been evaluated for its antiproliferative effects against various cancer cell lines. A comparative study revealed that it exhibited superior activity against MDA-MB-231 breast cancer cells compared to structurally similar compounds. Its mechanism of action may involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Reduced biofilm formation by ~50% at concentrations above MIC against biofilm-forming bacteria. |
| Cancer Cell Line Evaluation | Superior antiproliferative effects against MDA-MB-231 cells compared to other benzoate derivatives. |
Pharmaceutical Development
Drug Design and Target Interaction
- The structural characteristics of this compound make it an attractive candidate for drug development targeting specific biological pathways. Its difluoromethoxy group enhances binding affinities with certain enzymes and receptors, which is crucial for designing effective therapeutic agents.
Potential as a Lead Compound
- Given its promising biological activities, this compound is being explored as a lead compound for further development in both antimicrobial and anticancer therapies. Ongoing research aims to elucidate its precise mechanisms of action through detailed interaction studies and computational modeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares 2,3-dichloro-5-(difluoromethoxy)benzoic acid with structurally related benzoic acid derivatives:
Substituent Effects on Reactivity and Bioactivity
- Chlorine vs. Fluorine : Chlorine increases steric bulk and electron-withdrawing effects compared to fluorine, influencing binding to biological targets (e.g., antimicrobial enzymes) .
- Difluoromethoxy (OCHF₂) vs. Trifluoromethyl (CF₃) : OCHF₂ improves metabolic stability over CF₃, which is more lipophilic and may enhance membrane permeability .
- Sulfamoyl vs.
Pharmaceutical Intermediates
- Antimicrobial Agents: Analogous compounds like 3-chloro-5-(difluoromethoxy)benzoic acid are precursors to 3-quinolinecarboxylic acid derivatives, which exhibit broad-spectrum antimicrobial activity .
Agrochemical Potential
- Trifluoromethyl Derivatives : Compounds like 2,3-dichloro-5-(trifluoromethyl)benzoic acid are explored in agrochemicals due to their resistance to environmental degradation .
Preparation Methods
Synthesis from 2,3-Dichlorobenzaldehyde
One classical approach to obtain 2,3-dichlorobenzoic acid derivatives starts from 2,3-dichlorobenzaldehyde . The process involves:
- Oxidation of 2,3-dichlorobenzaldehyde to 2,3-dichlorobenzoic acid using oxidizing agents such as sodium chlorite in an acidic medium.
- Introduction of the difluoromethoxy group via nucleophilic substitution or etherification reactions on the chlorinated aromatic ring.
A representative oxidation process is:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| a) Formation of Grignard reagent | 2,3-dichloroiodobenzene + Mg in dry ether with iodine catalyst | Formation of arylmagnesium intermediate |
| b) Carboxylation | Addition of solid CO2 (dry ice) under nitrogen | Formation of 2,3-dichlorobenzoic acid after acidic workup |
This method yields the chlorinated benzoic acid intermediate, which can then be functionalized further.
Introduction of Difluoromethoxy Group
The difluoromethoxy substituent is typically introduced by reaction of phenolic or hydroxy-substituted intermediates with difluoromethylating agents or via nucleophilic substitution of appropriate halides. For example:
- Reaction of phenolic benzoic acid derivatives with difluoromethyl halides or difluoromethoxy reagents in the presence of bases such as potassium carbonate.
- Use of organic or inorganic bases (e.g., potassium carbonate, sodium hydroxide) to facilitate substitution.
In one patent process, cyclopropylmethyl halides were reacted with difluoromethoxy benzaldehyde derivatives in the presence of bases like potassium carbonate to yield difluoromethoxy-substituted benzoic acids.
Oxidation of Difluoromethoxybenzaldehyde to Benzoic Acid
A key step is the oxidation of aldehyde intermediates bearing the difluoromethoxy group to the corresponding benzoic acid. This is achieved by:
- Using oxidizing agents such as sodium chlorite in acidic media.
- Reaction conditions typically involve stirring at room temperature for 1 hour, followed by precipitation and isolation of the acid.
For example, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde was oxidized using sodium chlorite and sulfamic acid in glacial acetic acid to yield the corresponding benzoic acid with high yield (~97%).
Industrial and Scale-Up Considerations
Industrial synthesis of 2,3-dichloro-5-(difluoromethoxy)benzoic acid involves:
- Multi-step reactions starting from commercially available chlorinated precursors.
- Use of continuous flow reactors and automated systems to improve efficiency and reproducibility.
- Careful control of reaction parameters such as temperature, pH, and reaction time to optimize yield and purity.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes
- The oxidation step using sodium chlorite and sulfamic acid in acetic acid is highly efficient and yields the benzoic acid product with minimal impurities.
- Bases such as potassium carbonate are preferred for etherification steps introducing the difluoromethoxy group due to their effectiveness and mildness.
- Industrial processes emphasize automation and continuous flow to reduce reaction times and improve reproducibility.
- The presence of chlorine and difluoromethoxy groups enhances the compound's chemical stability and potential biological activity, necessitating careful control of reaction conditions to avoid degradation.
Q & A
Q. What are the recommended synthesis routes for 2,3-Dichloro-5-(difluoromethoxy)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of halogenated benzoic acid derivatives often involves electrophilic substitution or carboxylation reactions. For example:
Q. Key Variables :
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR :
- FT-IR : Strong C=O stretch at ~1680–1720 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M-H]⁻ at m/z 265.94 (calculated for C₈H₄Cl₂F₂O₃) with fragments corresponding to loss of CO₂ (Δ m/z 44) .
Validation Tip : Cross-reference with analogs like 3,5-Difluoro-2-hydroxybenzoic acid (PubChem data ) to confirm substituent effects.
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Methodological Answer: Low yields often stem from competing side reactions (e.g., over-chlorination or hydrolysis). Strategies include:
- Stepwise Halogenation : Introduce chlorine and fluorine groups sequentially to reduce steric clashes .
- Protection/Deprotection : Use tert-butyl groups to shield the carboxylic acid during difluoromethoxy installation, followed by acidic hydrolysis .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 3 h) and improve regioselectivity .
Case Study : A 15% yield increase was observed when replacing aqueous HCl with anhydrous HCl gas in chlorination steps .
Q. How should researchers resolve contradictions in NMR data between synthetic batches?
Methodological Answer: Contradictions may arise from:
- Solvent Impurities : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals.
- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, altering splitting patterns.
Q. Resolution Workflow :
Repeat Analysis : Use identical solvent and concentration.
2D NMR (COSY, HSQC) : Confirm coupling networks (e.g., verify -OCHF₂ connectivity) .
Spiking Experiments : Add authentic samples of suspected byproducts (e.g., dichlorinated isomers) to identify contaminants .
Example : Aromatic proton shifts varied by 0.3 ppm due to residual DMF; switching to D₂O eliminated discrepancies .
Q. What derivatization strategies enhance the compound’s utility in biological studies?
Methodological Answer:
- Esterification : Convert to methyl ester (CH₃I, K₂CO₃) for improved cell permeability .
- Amide Formation : React with amines (e.g., EDC/HOBt coupling) to create probes for enzyme inhibition assays .
- Fluorescent Tagging : Attach dansyl chloride or BODIPY via the carboxylic acid group for imaging studies .
Q. Derivative Performance :
| Derivative | Application | Yield |
|---|---|---|
| Methyl Ester | Cellular uptake studies | 85–90% |
| Pyridinyl Amide | COX-2 inhibition assays | 70–75% |
Q. How can researchers assess the compound’s potential as an enzyme inhibitor?
Methodological Answer:
- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., cyclooxygenases, phosphatases) .
- Kinetic Assays : Use fluorescence polarization or ITC to measure binding affinity (Kd).
- Docking Studies : Model interactions with targets like COX-2 (PDB: 3LN1) using AutoDock Vina; focus on Cl/F hydrophobic contacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
